4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a propyl group, a trimethoxybenzyl group, and a chromeno-oxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps. The key starting materials include 3,4,5-trimethoxybenzaldehyde and appropriate chromeno-oxazinone precursors. The synthetic route typically involves:
Formation of the Chromeno-Oxazinone Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromeno-oxazinone core.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides in the presence of a base.
Attachment of the Trimethoxybenzyl Group: The final step involves the attachment of the 3,4,5-trimethoxybenzyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with similar compounds such as:
3,4,5-Trimethoxybenzaldehyde: A key intermediate in the synthesis of various pharmaceuticals and known for its biological activities.
Chromeno[8,7-e][1,3]oxazin-2-one Derivatives: Other derivatives of chromeno-oxazinone that may have similar or distinct biological properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-propyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H27NO6/c1-5-6-16-11-22(26)31-23-17(16)7-8-19-18(23)13-25(14-30-19)12-15-9-20(27-2)24(29-4)21(10-15)28-3/h7-11H,5-6,12-14H2,1-4H3 |
InChI Key |
VLRVQHMATIVQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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